molecular formula C21H23ClN4O4 B13445012 4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No.: B13445012
M. Wt: 430.9 g/mol
InChI Key: JTGXWPPVARCKAG-UHFFFAOYSA-N
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Description

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is a complex organic compound with a molecular formula of C21H23ClN4O4. This compound is known for its role as an impurity in Bosentan, a medication used to treat pulmonary arterial hypertension.

Preparation Methods

The synthesis of 4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine involves multiple steps, typically starting with the preparation of the bipyrimidine core. The reaction conditions often include the use of chlorinating agents and various solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine has several applications in scientific research:

    Chemistry: It is used as a reference material and impurity standard in the analysis of Bosentan.

    Biology and Medicine: The compound’s role as an impurity in Bosentan makes it relevant in pharmaceutical research and quality control.

    Industry: It is used in the production and quality assurance of Bosentan, ensuring the medication meets regulatory standards.

Mechanism of Action

its structural similarity to Bosentan suggests it may interact with similar molecular targets and pathways, potentially influencing endothelin receptors.

Comparison with Similar Compounds

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine can be compared with other bipyrimidine derivatives, such as:

    Bosentan: The parent compound, used to treat pulmonary arterial hypertension.

    Other Bipyrimidine Derivatives: Compounds with similar structures but different substituents, which may have varying biological activities and applications.

The uniqueness of 4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine lies in its specific structure and role as an impurity in Bosentan, making it a valuable reference material in pharmaceutical research and quality control.

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-5-(2-methoxyphenoxy)-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-2-pyrimidin-2-ylpyrimidine

InChI

InChI=1S/C21H23ClN4O4/c1-21(2,3)29-13-12-28-20-16(30-15-9-6-5-8-14(15)27-4)17(22)25-19(26-20)18-23-10-7-11-24-18/h5-11H,12-13H2,1-4H3

InChI Key

JTGXWPPVARCKAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC

Origin of Product

United States

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